Sophoraflavanone I

Description

Propriétés

Formule moléculaire |

C39H38O9 |

|---|---|

Poids moléculaire |

650.7 g/mol |

Nom IUPAC |

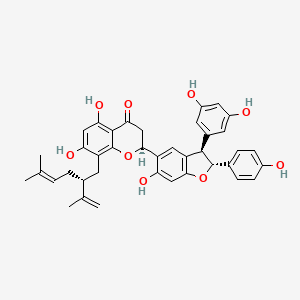

(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C39H38O9/c1-19(2)5-6-22(20(3)4)13-28-30(43)16-32(45)37-33(46)18-34(48-39(28)37)27-15-29-35(17-31(27)44)47-38(21-7-9-24(40)10-8-21)36(29)23-11-25(41)14-26(42)12-23/h5,7-12,14-17,22,34,36,38,40-45H,3,6,13,18H2,1-2,4H3/t22-,34+,36-,38+/m1/s1 |

Clé InChI |

DBXQAEOPCKROBN-BEZYARGNSA-N |

SMILES isomérique |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC4=C(C=C3O)O[C@H]([C@@H]4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C(=C)C)C |

SMILES canonique |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3O)OC(C4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C(=C)C)C |

Origine du produit |

United States |

Foundational & Exploratory

The Molecular Mechanisms of Sophoraflavanone G: A Technical Guide for Researchers

An Important Note on Nomenclature: While this guide addresses the topic of "Sophoraflavanone I," the overwhelming majority of scientific literature focuses on a closely related compound, Sophoraflavanone G (SG) . Due to the extensive research available on SG and the limited specific data for this compound, this document will provide an in-depth analysis of the mechanism of action of Sophoraflavanone G as a comprehensive proxy for understanding this class of compounds.

Sophoraflavanone G, a prenylated flavonoid isolated from plants of the Sophora genus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] This technical guide provides a detailed overview of its core mechanisms of action, focusing on its impact on key cellular signaling pathways, apoptosis, and cell cycle regulation. It is intended for researchers, scientists, and drug development professionals.

Core Mechanisms of Action: A Multi-Targeted Approach

Sophoraflavanone G exerts its biological effects by modulating multiple intracellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory conditions. Its primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of inflammatory responses. These effects are achieved through the targeted suppression of key signaling cascades, including the MAPK, PI3K/Akt, NF-κB, and JAK/STAT pathways.[3][4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of Sophoraflavanone G in various cell lines and experimental conditions.

Table 1: Cytotoxicity of Sophoraflavanone G (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay Method |

| KG-1a | Acute Myeloid Leukemia | Not explicitly stated, but showed strong cytotoxicity | 48 | MTT Assay |

| EoL-1 | Acute Myeloid Leukemia | Not explicitly stated, but showed strong cytotoxicity | 48 | MTT Assay |

| HL-60 | Human Myeloid Leukemia | Cytotoxic activity observed | Not Specified | Not Specified |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but induced apoptosis | Various | MTT Assay |

| BT-549 | Triple-Negative Breast Cancer | Not explicitly stated, but inhibited proliferation | 24 | CCK-8 Assay |

Note: Many studies demonstrate a dose-dependent effect without specifying a precise IC50 value.

Table 2: Effects of Sophoraflavanone G on Protein Expression and Inflammatory Mediators

| Cell Line | Treatment | Target Molecule | Effect | Quantitative Change |

| HL-60 | 3-30 µM SG | Bax | Upregulation | Dose-dependent increase |

| HL-60 | 3-30 µM SG | Bcl-2 | Downregulation | Dose-dependent decrease |

| HL-60 | 3-30 µM SG | Cleaved Caspase-3 | Activation | Dose-dependent increase |

| HL-60 | 3-30 µM SG | Cleaved Caspase-9 | Activation | Dose-dependent increase |

| MDA-MB-231 | Various SG concentrations | Bax | Increased expression | Not specified |

| MDA-MB-231 | Various SG concentrations | Bcl-2 / Bcl-xL | Decreased expression | Not specified |

| MDA-MB-231 | Various SG concentrations | Cleaved Caspase-3, -8, -9 | Increased expression | Not specified |

| RAW 264.7 | 2.5-20 µM SG + LPS | iNOS | Suppression | Dose-dependent decrease |

| RAW 264.7 | 2.5-20 µM SG + LPS | COX-2 | Suppression | Dose-dependent decrease |

| RAW 264.7 | 1-50 µM SG + LPS | Prostaglandin E2 (PGE2) | Inhibition | Dose-dependent decrease |

| BV2 Microglia | Not specified | iNOS, COX-2 | Decreased protein expression | Not specified |

Impact on Key Signaling Pathways

Sophoraflavanone G's therapeutic potential stems from its ability to interfere with multiple signaling cascades simultaneously.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is crucial for cell proliferation, differentiation, and survival. SG has been shown to block the activation of the MAPK pathway in various cancer cells.[3][7][8] This is achieved by inhibiting the phosphorylation of key kinases such as ERK1/2, JNK, and p38.[9] This inhibition contributes to the suppression of tumor cell migration and invasion.[7]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical regulator of cell survival and proliferation. Sophoraflavanone G has been found to downregulate the phosphorylation of PI3K and Akt, leading to the inactivation of this pro-survival pathway.[4][5] This inhibition contributes to the induction of apoptosis in cancer cells.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor in the inflammatory response. In inflammatory conditions, SG inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to the suppression of the nuclear translocation of the p65 subunit of NF-κB, thereby reducing the expression of pro-inflammatory genes like iNOS and COX-2.[3][10][11]

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling and immune responses. Sophoraflavanone G has been shown to inhibit the phosphorylation of Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2][5] By acting as a pan-JAK inhibitor, SG effectively blocks this signaling cascade, which is often constitutively active in various cancers.[4]

Induction of Apoptosis and Cell Cycle Arrest

A primary anti-cancer mechanism of Sophoraflavanone G is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis

SG triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[8][12] It modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[13][14][15] This promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3.[12] SG also activates the extrinsic pathway by increasing the expression of cleaved caspase-8.[7] The activation of these caspases culminates in DNA fragmentation and nuclear condensation, hallmarks of apoptosis.[12]

Cell Cycle Arrest

Sophoraflavanone G has been observed to induce cell cycle arrest, primarily at the G1 phase, in acute myeloid leukemia cells.[16][17] This prevents cancer cells from progressing through the cell cycle and undergoing division, thereby inhibiting tumor growth.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of Sophoraflavanone G.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., HL-60) in a 96-well plate at a density of 1 x 10^5 to 1 x 10^6 cells/mL and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Sophoraflavanone G (e.g., 3-30 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).[12]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[19]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells (e.g., MDA-MB-231) with Sophoraflavanone G at desired concentrations for a specified time to induce apoptosis.[7]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[20][21]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[21][22]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[21][22]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21][22]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[21][22] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[11][20][23]

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: After treatment with Sophoraflavanone G, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, total ERK, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[9]

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the distribution of a cell population in different phases of the cell cycle.

-

Cell Treatment: Treat cells (e.g., KG-1a) with various concentrations of Sophoraflavanone G for a specified time.[16]

-

Harvest and Fixation: Harvest the cells, wash with cold PBS, and fix them in ice-cold 66-70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.[17][24]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA-binding dye) and RNase A.[17][24]

-

Incubation: Incubate the cells for 20-30 minutes at room temperature in the dark.[17]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19][24]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the molecular mechanisms of Sophoraflavanone G.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sophoraflavanone G Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. Negative correlation between the ratio of Bax to Bcl-2 and the size of tumor treated by culture supernatants from Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Sophoraflavanone G from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. DOT Language | Graphviz [graphviz.org]

Unveiling the Natural Sources of Sophoraflavanone I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of Sophoraflavanone I, a prenylated flavonoid of significant interest to the scientific community. This document outlines the primary plant sources, summarizes the available data, and presents detailed experimental protocols for its isolation, drawing from established phytochemical methodologies.

Primary Natural Sources of this compound

This compound is a specialized metabolite found within the plant genus Sophora, a member of the Fabaceae family. The primary documented natural source for this compound is Sophora moorcroftiana, a shrub native to the Tibetan Plateau.[] It has been isolated from both the roots and seeds of this plant.[2] While other species of Sophora, such as Sophora flavescens, Sophora pachycarpa, and Sophora exigua, are known to produce the closely related and more extensively studied Sophoraflavanone G, the presence of this compound in these species has not been definitively established in the reviewed literature.

Quantitative Analysis of this compound in Natural Sources

A comprehensive review of published literature reveals a significant gap in the quantitative analysis of this compound in its natural sources. To date, no studies have been identified that report the specific concentration or yield of this compound from Sophora moorcroftiana or any other plant source. The majority of quantitative phytochemical analyses on Sophora species have concentrated on other prevalent flavonoids, such as Sophoraflavanone G, or on the alkaloid content. This lack of quantitative data underscores an area ripe for future research, which would be invaluable for assessing the viability of natural sourcing for this compound.

| Compound | Plant Source | Plant Part | Concentration/Yield | Reference |

| This compound | Sophora moorcroftiana | Roots, Seeds | Data not available | [],[2] |

Experimental Protocols: Isolation of this compound

The following is a detailed, generalized protocol for the isolation of this compound from the roots of Sophora moorcroftiana. This protocol is based on the original isolation report by Shirataki et al. (1991) and common phytochemical techniques for the separation of flavonoids.

Plant Material Collection and Preparation

-

Collection: The roots of Sophora moorcroftiana are harvested.

-

Drying: The collected roots are air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals by direct sunlight.

-

Grinding: The dried roots are coarsely powdered using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent Maceration: The powdered root material is macerated with methanol (B129727) (MeOH) at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation. This process is typically repeated three times with fresh solvent to ensure exhaustive extraction.

-

Solvent Evaporation: The combined methanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield a crude extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc). This separates compounds based on their polarity. Flavonoids like this compound are typically enriched in the ethyl acetate fraction.

-

Fraction Concentration: Each solvent fraction is concentrated under reduced pressure to yield the respective fractionated extracts.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction, being rich in flavonoids, is subjected to column chromatography on a silica gel stationary phase.

-

Elution Gradient: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of n-hexane:EtOAc (from 100:0 to 0:100) is used.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., CHCl₃:MeOH, 9:1 v/v) and visualized under UV light (254 nm and 365 nm) and/or by spraying with a suitable chromogenic agent (e.g., vanillin-sulfuric acid reagent).

-

Further Purification: Fractions containing compounds with similar TLC profiles to known flavanones are combined and may require further purification using techniques such as Sephadex LH-20 column chromatography (eluted with methanol) or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.

Structure Elucidation

The structure of the isolated pure compound is confirmed using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the detailed chemical structure.

Visualizations

Caption: Experimental workflow for the isolation of this compound.

Caption: Natural source relationship of this compound and G.

References

The Sophoraflavanone Biosynthetic Pathway: A Technical Guide for Researchers

An In-depth Examination of the Biosynthesis of Sophoraflavanone G, a Promising Bioactive Prenylflavonoid

This technical guide provides a comprehensive overview of the biosynthetic pathway of Sophoraflavanone G, a prenylated flavonoid of significant interest to the pharmaceutical and scientific communities. Drawing upon current research, this document details the enzymatic steps, key intermediates, and regulatory aspects of its formation, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to Sophoraflavanones

Sophoraflavanones are a class of prenylated flavonoids primarily isolated from plants of the Sophora genus, notably Sophora flavescens. These compounds have garnered attention for their diverse pharmacological activities. While several Sophoraflavanones exist, this guide focuses on the biosynthetic pathway of Sophoraflavanone G, for which the most comprehensive research is currently available. It is important to distinguish Sophoraflavanone G from the structurally distinct Sophoraflavanone I.

Sophoraflavanone G is a lavandulyl-substituted flavanone (B1672756) with a C25 skeleton. Its chemical formula is C₂₅H₂₈O₆[1].

This compound , on the other hand, is a more complex dimeric flavonoid with the chemical formula C₃₉H₃₈O₉[][3]. Due to the limited information on the biosynthetic pathway of this compound, this guide will focus on the well-characterized pathway of Sophoraflavanone G.

The Sophoraflavanone G Biosynthetic Pathway

The biosynthesis of Sophoraflavanone G originates from the general phenylpropanoid pathway, which produces the precursor p-coumaroyl-CoA. This molecule then enters the flavonoid biosynthetic pathway, leading to the formation of the flavanone backbone, naringenin (B18129). The subsequent steps, unique to Sophoraflavanone G biosynthesis, involve a series of prenylation and hydroxylation reactions.

The core pathway can be summarized as follows:

-

Formation of Naringenin Chalcone (B49325): Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

-

Isomerization to Naringenin: Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, the central precursor for many flavonoids.

-

First Prenylation: Naringenin is prenylated at the C-8 position by naringenin 8-prenyltransferase (SfN8DT-1) , using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, to produce 8-prenylnaringenin (B1664708) (Sophoraflavanone B) [4][5].

-

Hydroxylation: 8-prenylnaringenin undergoes hydroxylation at the 2'-position of the B-ring, a reaction catalyzed by 8-dimethylallylnaringenin 2'-hydroxylase , to yield leachianone G [4][6].

-

Second Prenylation (Lavandulylation): The final step involves a second prenylation event where leachianone G 2''-dimethylallyltransferase transfers a dimethylallyl group to the existing prenyl side chain of leachianone G, forming the characteristic lavandulyl group of Sophoraflavanone G [6][7][8].

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the Sophoraflavanone G biosynthetic pathway.

Table 1: Kinetic Parameters of Naringenin 8-Prenyltransferase (SfN8DT-1)

| Substrate | Apparent Km (µM) | Vmax | Source |

| Naringenin | 55 | Not Reported | [4] |

| DMAPP | 106 | Not Reported | [4] |

Table 2: Kinetic Parameters of Leachianone G 2''-Dimethylallyltransferase

| Substrate | Apparent Km (µM) | Vmax | Source |

| Leachianone G | 2.3 | Not Reported | [6][7] |

| DMAPP | 59 | Not Reported | [6][7] |

Table 3: In Vivo and In Vitro Production Data

| Precursor | Product | Conversion/Yield | Conditions | Source |

| (2S)-Naringenin | Sophoraflavanone G | 5-10% conversion | Sophora flavescens cell culture fed with 0.1-0.3 mM (2RS)-naringenin | [9] |

| - | 8-Prenylnaringenin | 5.1 ± 0.93 µg/g dry weight | Transgenic Arabidopsis thaliana expressing SfN8DT-1 fed with 0.1 mM naringenin | [4] |

Experimental Protocols

This section provides detailed methodologies for the key enzymes involved in the later stages of Sophoraflavanone G biosynthesis.

Heterologous Expression and Purification of Prenyltransferases

The membrane-bound nature of plant prenyltransferases necessitates specific protocols for their expression and purification. The following is a general workflow for obtaining active enzyme for in vitro assays.

Protocol for Heterologous Expression in Saccharomyces cerevisiae

-

Gene Isolation and Vector Construction: Isolate total RNA from the roots of Sophora flavescens. Synthesize cDNA and amplify the full-length coding sequence of the target prenyltransferase gene (e.g., SfN8DT-1) using specific primers. Clone the amplified gene into a suitable yeast expression vector, such as pDR196[10].

-

Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain (e.g., W303A1) using the lithium acetate (B1210297) method[4].

-

Yeast Culture and Induction: Grow the transformed yeast cells in an appropriate selective medium.

-

Preparation of Microsomal Fraction:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer.

-

Disrupt the cells using methods such as glass bead homogenization or a French press.

-

Perform a low-speed centrifugation to remove cell debris.

-

Subject the supernatant to ultracentrifugation to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer for enzyme assays[4][10].

-

In Vitro Prenyltransferase Assay

This protocol can be adapted for both naringenin 8-prenyltransferase and leachianone G 2''-dimethylallyltransferase.

Reaction Mixture:

-

Tris-HCl buffer (pH 7.5-9.0)

-

MgCl₂ (divalent cation, essential for activity)

-

Prenyl acceptor (naringenin or leachianone G)

-

Prenyl donor (DMAPP)

-

Microsomal protein fraction containing the recombinant prenyltransferase

Procedure:

-

Combine the buffer, MgCl₂, and prenyl acceptor in a microcentrifuge tube.

-

Add the microsomal protein fraction to the mixture.

-

Initiate the reaction by adding DMAPP.

-

Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products with the organic solvent.

-

Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[4][10][11].

Radioactive Assay:

For more sensitive detection and quantification, a radioactive assay can be employed using [¹⁴C]DMAPP. The products are separated by thin-layer chromatography (TLC) and detected by autoradiography[4].

Regulation of Sophoraflavanone G Biosynthesis

The biosynthesis of flavonoids, including Sophoraflavanone G, is a tightly regulated process influenced by both developmental cues and environmental stimuli.

Transcriptional Regulation

The expression of flavonoid biosynthetic genes is controlled by a complex interplay of transcription factors, primarily from the MYB, bHLH, and WD40-repeat protein families. While specific transcription factors directly regulating the genes of the Sophoraflavanone G pathway have not been fully elucidated, it is known that the expression of SfN8DT-1 is tissue-specific, with the highest levels found in the root tissues of Sophora flavescens, correlating with the accumulation of prenylated flavonoids[4].

Environmental Regulation by UV-B Radiation

UV-B radiation is a well-known elicitor of flavonoid biosynthesis in plants. The UV-B signaling pathway involves the photoreceptor UVR8, which, upon activation, interacts with other signaling components to induce the expression of transcription factors like HY5 and MYB12. These transcription factors, in turn, activate the expression of flavonoid biosynthetic genes, including chalcone synthase (CHS)[12][13][14][15]. While direct evidence for UV-B induction of the specific prenyltransferases in the Sophoraflavanone G pathway is limited, the general upregulation of the flavonoid pathway by UV-B suggests a potential role in modulating the production of Sophoraflavanone G.

Conclusion

The biosynthetic pathway of Sophoraflavanone G is a fascinating example of the metabolic diversification of flavonoids in plants. The identification of the key enzymes, particularly the specific prenyltransferases, has opened up avenues for the biotechnological production of this valuable compound. Further research is needed to fully characterize the kinetics of all enzymes in the pathway, elucidate the specific regulatory networks controlling its biosynthesis, and explore the potential for metabolic engineering to enhance its production in microbial or plant-based systems. This technical guide provides a solid foundation for these future endeavors, empowering researchers to unlock the full potential of Sophoraflavanone G and other related natural products.

References

- 1. Sophoraflavanone G | C25H28O6 | CID 72936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning and characterization of naringenin 8-prenyltransferase, a flavonoid-specific prenyltransferase of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of leachianone G 2"-dimethylallyltransferase, a novel prenyl side-chain elongation enzyme for the formation of the lavandulyl group of sophoraflavanone G in Sophora flavescens Ait. cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dimethylallyl diphosphate dmadp: Topics by Science.gov [science.gov]

- 8. Leachianone-G 2''-dimethylallyltransferase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gene Expression Profiling in Response to Ultraviolet Radiation in Maize Genotypes with Varying Flavonoid Content - PMC [pmc.ncbi.nlm.nih.gov]

- 14. UV-B induces the expression of flavonoid biosynthetic pathways in blueberry (Vaccinium corymbosum) calli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]

Sophoraflavanone G: A Comprehensive Technical Guide on its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone G (SFG), a prenylated flavonoid predominantly isolated from the roots of Sophora flavescens and other Sophora species, has emerged as a compound of significant interest in pharmacological research.[1][2] Also known as kushenin (B1236169) in traditional Chinese medicine, SFG exhibits a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[3] Its multifaceted mechanism of action, often involving the modulation of multiple signaling pathways, positions it as a promising candidate for the development of novel therapeutic agents.[1][4] This technical guide provides an in-depth overview of the biological activities of Sophoraflavanone G, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Antimicrobial Activity

Sophoraflavanone G has demonstrated potent activity against a range of microorganisms, most notably against antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action often involves the disruption of the bacterial cell membrane and inhibition of cell wall synthesis.

Quantitative Antimicrobial Data

| Target Organism | Assay | Metric | Value | Reference |

| Methicillin-Resistant S. aureus (MRSA) (21 strains) | Broth Microdilution | MIC | 3.13-6.25 µg/mL | |

| MRSA (10 clinical isolates) | Checkerboard Assay | MIC | 0.5-8 µg/mL | |

| mutans streptococci (16 strains) | Broth Microdilution | MBC | 0.5-4 µg/mL | |

| Listeria monocytogenes | Broth Microdilution | MIC | 0.98 µg/mL | |

| Staphylococcus epidermidis DSMZ 3270 | Broth Microdilution | MIC | Potent inhibitory activity | |

| Pseudomonas aeruginosa PAO1 (planktonic) | Broth Microdilution | MIC | > 1000 µg/mL |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Synergistic Effects with Antibiotics

SFG exhibits synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

| Antibiotic | Target Organism | Assay | Metric | Value | Reference |

| Ampicillin or Oxacillin | MRSA | Checkerboard Assay | FIC Index | 0.188-0.375 | |

| Gentamicin | S. aureus | TLC Bioautography | - | 4x decrease in growth | |

| Vancomycin, Minocycline, Rifampicin | MRSA | Not Specified | - | Increased inhibition rates |

FIC Index: Fractional Inhibitory Concentration Index. An FIC index of ≤ 0.5 is considered synergistic.

Experimental Protocols

1.3.1. Determination of MIC and MBC (Broth Microdilution Method)

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MBC).

-

Preparation: A two-fold serial dilution of Sophoraflavanone G is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10^5 CFU/mL). Positive (microorganism without SFG) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of SFG that shows no visible turbidity.

-

MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto an agar (B569324) plate. The plate is incubated for 18-24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar.

1.3.2. Checkerboard Assay for Synergism

This assay is used to evaluate the interaction between two antimicrobial agents.

-

Plate Setup: A 96-well plate is prepared with serial dilutions of Sophoraflavanone G along the x-axis and a second antibiotic (e.g., ampicillin) along the y-axis. This creates a matrix of concentration combinations.

-

Inoculation and Incubation: Each well is inoculated with the test organism and incubated as described for the MIC assay.

-

Data Analysis: The FIC index is calculated for each combination that inhibits growth using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A synergistic effect is indicated by an FIC index of ≤ 0.5.

Visualized Workflow

Anticancer Activity

Sophoraflavanone G exhibits significant cytotoxic and pro-apoptotic activity against various cancer cell lines, including triple-negative breast cancer, leukemia, and lung cancer. Its mechanisms involve the induction of apoptosis, cell cycle arrest, and the suppression of migration and invasion through the modulation of key signaling pathways.

Quantitative Anticancer Data (IC50 Values)

| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | Not specified, but activity demonstrated | |

| BT-549 | Triple-Negative Breast Cancer | CCK-8 Assay | Proliferation inhibition confirmed | |

| HL-60 | Human Myeloid Leukemia | Not Specified | Cytotoxic activity exhibited | |

| KG-1a | Acute Myeloid Leukemia | MTT Assay | Cytotoxicity demonstrated | |

| EoL-1 | Acute Myeloid Leukemia | MTT Assay | Cytotoxicity demonstrated |

IC50: The half maximal inhibitory concentration.

Signaling Pathways in Cancer

2.2.1. Induction of Apoptosis

SFG triggers apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of a caspase cascade.

2.2.2. Inhibition of STAT and MAPK Signaling

SFG has been identified as a novel small-molecule inhibitor of the Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is often aberrantly activated in cancer. It inhibits the phosphorylation of STAT proteins by targeting upstream kinases like Janus kinases (JAKs) and Src family kinases. Additionally, SFG suppresses cancer cell migration and invasion by blocking the MAPK pathway.

Experimental Protocols

2.3.1. Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Sophoraflavanone G for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.

2.3.2. Apoptosis Analysis (Flow Cytometry)

This technique is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: Cells are treated with SFG as described above.

-

Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. They are then stained with FITC-Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of late apoptotic or necrotic cells with compromised membranes).

-

Analysis: The stained cells are analyzed using a flow cytometer. The results differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.

Anti-inflammatory Activity

SFG demonstrates potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating several critical signaling pathways in immune cells like macrophages.

Quantitative Anti-inflammatory Data

| Cell Line/Model | Stimulant | Mediator Inhibited | Concentration | Reference |

| RAW 264.7 cells | LPS | Prostaglandin E2 (PGE2) | 1-50 µM | |

| RAW 264.7 cells | LPS | Nitric Oxide (NO) | 2.5-20 µM | |

| RAW 264.7 cells | LPS | TNF-α, IL-6, IL-1β | 2.5-20 µM | |

| Mouse Model | Croton Oil | Ear Edema | 10-250 µ g/ear (topical) | |

| Rat Model | Carrageenan | Paw Edema | 2-250 mg/kg (oral) |

LPS: Lipopolysaccharide

Signaling Pathways in Inflammation

SFG exerts its anti-inflammatory effects by targeting multiple signaling pathways, including NF-κB, MAPKs, PI3K/Akt, and JAK/STAT, while upregulating the Nrf2/HO-1 antioxidant pathway.

Experimental Protocols

3.3.1. Measurement of NO Production (Griess Assay)

-

Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are plated and pretreated with various concentrations of SFG for 1 hour.

-

Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) and incubating for 24 hours.

-

Sample Collection: The cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with Griess reagent. Nitrite (B80452), a stable product of NO, reacts with the Griess reagent to form a colored azo compound.

-

Quantification: The absorbance is measured at ~540 nm, and the nitrite concentration is determined using a sodium nitrite standard curve.

3.3.2. Cytokine Measurement (ELISA)

-

Sample Preparation: Cell culture supernatants or serum from animal models are collected following treatment with SFG and an inflammatory stimulus.

-

Assay Procedure: A commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., TNF-α, IL-6) is used according to the manufacturer's instructions. This typically involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a measurable color change.

-

Analysis: The absorbance is read on a microplate reader, and cytokine concentrations are calculated based on a standard curve.

Enzyme Inhibitory Activity

Sophoraflavanone G has been shown to inhibit various enzymes, contributing to its diverse pharmacological profile.

Quantitative Enzyme Inhibition Data

| Enzyme | Source | Assay Type | IC50 Value (µM) | Inhibition Type | Reference |

| α-Glucosidase | Not specified | Spectrophotometric | 37 | Noncompetitive | |

| β-Amylase | Not specified | Spectrophotometric | Not specified, but effective | Mixed | |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Recombinant Human | Spectrophotometric | 4.3 - 31.4 (for various related flavonoids) | Noncompetitive | |

| Cyclooxygenase-1 (COX-1) | Not specified | Not specified | Potent inhibitor | Not specified | |

| 5-Lipoxygenase (5-LOX) | Not specified | Not specified | Potent inhibitor | Not specified |

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate (B84403) buffer), the α-glucosidase enzyme, and various concentrations of Sophoraflavanone G.

-

Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: The reaction is initiated by adding a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation: The reaction is incubated at a specific temperature (e.g., 37°C). The enzyme hydrolyzes pNPG to release p-nitrophenol, which is yellow.

-

Reaction Termination: The reaction is stopped by adding a basic solution (e.g., Na2CO3).

-

Measurement: The absorbance of the p-nitrophenol produced is measured at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined.

Antiviral Activity

Recent studies have highlighted the potential of SFG as an antiviral agent, particularly against flaviviruses like Dengue (DENV) and Zika (ZIKV) viruses.

Quantitative Antiviral Data

| Virus | Target | Assay | Metric | Value (µM) | Reference |

| Dengue Virus (DENV) | RNA-dependent RNA polymerase (RdRp) | In vitro RdRp Assay | IC50 | 14.5 | |

| Zika Virus (ZIKV) | RNA-dependent RNA polymerase (RdRp) | In vitro RdRp Assay | IC50 | 22.6 | |

| Hepatitis C Virus (HCV) | Replication | Cell-based Assay | - | Inhibition observed |

Mechanism of Action

Sophoraflavanone G inhibits flavivirus replication by directly targeting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome synthesis. This activity was demonstrated in both pre- and post-infection treatment scenarios, indicating its effect on an intracellular stage of the viral life cycle.

Experimental Protocol: In Vitro RdRp Assay

-

Reaction Setup: A reaction is set up containing the purified viral RdRp enzyme, a suitable RNA template, ribonucleotides (NTPs), and a radiolabeled nucleotide (e.g., [α-³²P]GTP).

-

Inhibitor Addition: Various concentrations of Sophoraflavanone G are added to the reaction mixtures.

-

Incubation: The reaction is incubated to allow for RNA synthesis.

-

Quantification: The amount of newly synthesized, radiolabeled RNA is quantified. This is often done by precipitating the RNA, collecting it on a filter, and measuring the incorporated radioactivity using a scintillation counter.

-

Analysis: The IC50 value is calculated as the concentration of SFG that inhibits 50% of the polymerase activity compared to a no-drug control.

Conclusion

Sophoraflavanone G is a versatile natural product with a compelling range of pharmacological activities supported by a growing body of scientific evidence. Its ability to potently inhibit microbial growth, induce apoptosis in cancer cells, suppress inflammation through multiple pathways, and inhibit key viral enzymes underscores its significant therapeutic potential. The detailed data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the properties of this promising flavonoid. Future research should focus on optimizing its bioavailability and conducting rigorous clinical trials to translate these preclinical findings into effective therapeutic applications.

References

- 1. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Tumor Activities of Bioactive Phytochemicals in Sophora flavescens for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sophoraflavanone G - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

Literature Review on Sophoraflavanone I: A Scarcity of Available Data

An in-depth literature search for Sophoraflavanone I has revealed a significant lack of available scientific data, precluding the creation of a comprehensive technical guide as initially requested. While the compound is listed by some commercial chemical suppliers with the CAS number 136997-69-8 and is reportedly isolated from Sophora moorcroftiana, there is a notable absence of peer-reviewed research articles detailing its biological activities, mechanisms of action, or specific experimental protocols.

The majority of scientific literature in this area focuses extensively on a related compound, Sophoraflavanone G . This has led to considerable confusion, as some commercial listings for this compound appear to incorrectly cite biological data and publications belonging to Sophoraflavanone G. For instance, studies on the phytochemicals from Sophora moorcroftiana have detailed the isolation and characterization of Sophoraflavanone G and other flavonoids, but do not mention this compound.[1][2][3]

This scarcity of specific information on this compound makes it impossible to fulfill the core requirements of the requested technical guide, which include:

-

Quantitative Data Presentation: No published studies with quantitative data such as IC50 values, inhibition percentages, or pharmacokinetic parameters for this compound could be identified.

-

Signaling Pathway Visualization: The signaling pathways modulated by this compound remain uninvestigated in the scientific literature, making it impossible to create the requested Graphviz diagrams.

Proposed Alternative: A Comprehensive Review of Sophoraflavanone G

Given the extensive body of research available for Sophoraflavanone G, we propose to pivot the focus of this technical guide to this well-characterized molecule. Sophoraflavanone G is a closely related prenylated flavonoid with a wealth of published data on its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5]

A technical guide on Sophoraflavanone G would allow for a thorough and data-rich presentation that aligns with the original request's core requirements. We can provide:

-

Structured tables of quantitative data from numerous studies.

-

Detailed experimental methodologies for key assays.

-

Graphviz diagrams of elucidated signaling pathways .

We believe that a comprehensive review of Sophoraflavanone G would be of significant value to researchers, scientists, and drug development professionals. We await your feedback on this proposed alternative.

References

- 1. Flavonoids from Sophora moorcroftiana and their synergistic antibacterial effects on MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies on the Constituents of Sophora Species. XXII. : Constituents of the Root of Sophora moorcroftiang BENTH. ex BAKER. (1) [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Sophoraflavanone I: A Technical Guide to Its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoraflavanone I is a prenylated flavonoid that has been identified from plant sources. This technical guide provides a comprehensive overview of the available information on this compound, with a primary focus on its discovery and the methodologies relevant to its isolation. Due to the limited specific data on this compound in publicly accessible scientific literature, this document also furnishes a generalized, representative protocol for the extraction and purification of prenylated flavonoids from Sophora species, which can be adapted for the targeted isolation of this compound. Furthermore, this guide presents a logical workflow for the discovery and characterization of such natural products and discusses the types of quantitative data that are crucial for drug development professionals.

Introduction to this compound

This compound is a natural compound belonging to the flavanone (B1672756) class of flavonoids, characterized by a C6-C3-C6 backbone and a prenyl group modification. It has been reported to be isolated from the roots of Sophora moorcroftiana[]. While its biological activities have not been extensively studied, related compounds, such as Sophoraflavanone G, have demonstrated a range of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects, suggesting that this compound may also hold therapeutic potential[2][3][4][5][6].

The study of prenylated flavonoids is a growing area of interest in drug discovery due to their diverse biological activities and unique chemical structures.

Physicochemical and Quantitative Data

Specific quantitative data for the isolation and biological activity of this compound are not widely available in the literature. However, a chemical supplier provides some basic information. For context and comparative purposes, this section also includes data on the well-studied related compound, Sophoraflavanone G.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 136997-69-8 | [] |

| Molecular Formula | C39H38O9 | [] |

| Molecular Weight | 650.72 g/mol | [] |

| Appearance | Yellow powder | [] |

| Purity | 96.5% | [] |

| IUPAC Name | 2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | [] |

Table 2: Example Quantitative Biological Activity Data for Sophoraflavanone G

| Bioassay | Cell Line / Organism | IC50 / MIC / MBC Value | Source |

| Minimum Inhibitory Concentration (MIC) vs. MRSA | Methicillin-resistant S. aureus | 3.13-6.25 µg/mL | [3] |

| Minimum Bactericidal Concentration (MBC) vs. Mutans Streptococci | Streptococcus mutans | 0.5-4 µg/mL | [7] |

| Synergistic Activity with Gentamicin (MIC decrease) | Staphylococcus aureus | 4-fold decrease | [8] |

Experimental Protocols: Isolation of Prenylated Flavonoids from Sophora Species

The following is a representative protocol for the isolation of prenylated flavonoids from the roots of Sophora species. This protocol is based on methodologies reported for the isolation of various flavonoids from this genus and can be adapted for the specific isolation of this compound.

Plant Material and Pre-processing

-

Collection and Identification: Collect fresh roots of the target Sophora species (e.g., Sophora moorcroftiana). Ensure proper botanical identification.

-

Cleaning and Drying: Wash the roots thoroughly to remove soil and other debris. Air-dry the roots in a shaded, well-ventilated area until they are brittle.

-

Pulverization: Grind the dried roots into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Extraction: Macerate the powdered root material in methanol (B129727) or ethanol (B145695) (e.g., 1 kg of powder in 10 L of solvent) at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure exhaustive extraction.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Fractionation and Purification

-

Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Prenylated flavonoids are typically enriched in the ethyl acetate fraction.

-

Column Chromatography:

-

Subject the dried ethyl acetate fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100, v/v).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualization with UV light and/or a staining reagent (e.g., vanillin-sulfuric acid).

-

-

Preparative HPLC:

-

Pool fractions containing the compound of interest and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Use a mobile phase gradient of methanol and water or acetonitrile (B52724) and water.

-

Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 280 nm or 295 nm).

-

Collect the peak corresponding to the target compound.

-

Structure Elucidation

-

Spectroscopic Analysis: Determine the structure of the purified compound using spectroscopic methods such as:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

-

UV-Visible Spectroscopy: To identify the chromophore system characteristic of flavonoids.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the isolation and characterization of this compound and a conceptual representation of a potential mechanism of action, based on the known activities of related compounds.

Caption: Workflow for the Isolation and Characterization of this compound.

Caption: Hypothetical Inhibition of an Inflammatory Signaling Pathway.

Conclusion

This compound represents a potentially valuable natural product for further investigation in drug discovery. While specific data on this compound are currently limited, the methodologies for the isolation and characterization of related prenylated flavonoids from Sophora species are well-established. This guide provides a foundational framework for researchers to approach the isolation of this compound and suggests avenues for future research into its biological activities. Further studies are warranted to elucidate its pharmacological profile and potential therapeutic applications.

References

- 2. Sophoraflavanone G | C25H28O6 | CID 72936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sophoraflavanone G - Wikipedia [en.wikipedia.org]

- 4. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sophoraflavanone G from sophora pachycarpa enhanced the antibacterial activity of gentamycin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Sophoraflavanone I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sophoraflavanone I is a prenylated flavonoid that has garnered interest within the scientific community for its potential therapeutic properties. However, a comprehensive review of the existing literature reveals a significant disparity in the volume of research conducted on this compound compared to its closely related analogue, Sophoraflavanone G. While both compounds share a foundational flavanone (B1672756) structure, they possess distinct chemical properties that may influence their biological activities.

This technical guide aims to provide an in-depth overview of the pharmacological properties of this compound. Due to the limited availability of specific data for this compound, this document will also present a detailed analysis of the well-documented pharmacological activities of Sophoraflavanone G as a comparative reference. This approach is intended to offer valuable insights for researchers and drug development professionals, highlighting both the knowns and the significant knowledge gaps in the understanding of this compound, thereby paving the way for future research directions.

Introduction: Distinguishing this compound and G

This compound and Sophoraflavanone G are both naturally occurring flavonoids isolated from various species of the Sophora genus. Despite their similar names and shared structural backbone, they are distinct chemical entities.

This compound is characterized by a more complex dimeric structure.

Sophoraflavanone G , in contrast, is a monomeric prenylated flavanone.

The majority of published pharmacological research has focused on Sophoraflavanone G. This guide will first present the available data for this compound and then provide a comprehensive overview of the pharmacological properties of Sophoraflavanone G to serve as a potential predictive framework and to underscore the need for further investigation into this compound.

Pharmacological Properties of this compound: Current State of Knowledge

Research specifically detailing the pharmacological properties of this compound is sparse. The available literature suggests potential bioactivity, but quantitative data and mechanistic studies are largely absent. This section summarizes the currently available information.

(Note: Due to the limited data, tables and detailed experimental protocols for this compound cannot be provided at this time.)

A Comprehensive Analysis of Sophoraflavanone G as a Pharmacological Analogue

Given the extensive research on Sophoraflavanone G and its structural similarity to a constituent part of this compound, its pharmacological profile serves as an invaluable resource for hypothesizing the potential activities of this compound. The following sections detail the known anti-inflammatory, anticancer, and antimicrobial properties of Sophoraflavanone G.

Anti-inflammatory Properties of Sophoraflavanone G

Sophoraflavanone G has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[1][2] Its mechanisms of action primarily involve the modulation of key inflammatory signaling pathways.

-

NF-κB Pathway: Sophoraflavanone G has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of the inflammatory response.[3][4] It achieves this by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, including ERK1/2, p38, and JNK, is another target of Sophoraflavanone G.[5] By inhibiting the phosphorylation of these kinases, it downregulates the expression of pro-inflammatory mediators.

-

JAK/STAT Pathway: Sophoraflavanone G has been observed to attenuate the phosphorylation of Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins, thereby interfering with cytokine signaling.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is also modulated by Sophoraflavanone G, contributing to its anti-inflammatory effects.

Figure 1: Sophoraflavanone G's inhibition of key inflammatory signaling pathways.

| Target | Cell Line | Method | IC50 / Inhibition | Reference |

| Prostaglandin E2 (PGE2) Production | LPS-treated RAW 264.7 cells | ELISA | Inhibition at 1-50 µM | [13] |

| Nitric Oxide (NO) Production | LPS-treated RAW 264.7 cells | Griess Assay | Inhibition at 2.5-20 µM | [13] |

| TNF-α Production | LPS-treated RAW 264.7 cells | ELISA | Decreased at 2.5-20 µM | [13] |

| IL-6 Production | LPS-treated RAW 264.7 cells | ELISA | Decreased at 2.5-20 µM | [13] |

| IL-1β Production | LPS-treated RAW 264.7 cells | ELISA | Decreased at 2.5-20 µM | [13] |

| MMP-9 Expression | TNF-α-stimulated bMECs | Not Specified | Inhibition at 1 µM | [12] |

Anticancer Properties of Sophoraflavanone G

Sophoraflavanone G has demonstrated cytotoxic and anti-proliferative effects against a range of cancer cell lines. [3] Its anticancer activity is mediated through the induction of apoptosis and cell cycle arrest, as well as the inhibition of cancer cell migration and invasion. [2]

-

MAPK Pathway: Sophoraflavanone G has been shown to block the MAPK signaling pathway, which is crucial for cancer cell proliferation and survival. [2]

-

Apoptotic Pathways: It induces apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. [2] This leads to the activation of caspases-3, -8, and -9, and the release of cytochrome c from the mitochondria. [2]

-

STAT Signaling: Sophoraflavanone G acts as a novel small-molecule inhibitor of STAT signaling by targeting upstream kinases like JAKs and Src. [21]

Figure 2: Anticancer mechanisms of Sophoraflavanone G.

| Cell Line | Cancer Type | Method | IC50 | Reference |

| MDA-MB-231 | Triple-negative breast cancer | MTT assay | Not explicitly stated, but apoptosis induced at various concentrations | [2] |

| HL-60 | Human myeloid leukemia | Not Specified | Cytotoxic activity observed | [1] |

| KG-1a | Acute myeloid leukemia | MTT assay | Time- and dose-dependent cytotoxicity | [15, 16] |

| EoL-1 | Acute myeloid leukemia | MTT assay | Time- and dose-dependent cytotoxicity | [15, 16] |

Antimicrobial Properties of Sophoraflavanone G

Sophoraflavanone G exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [1, 7] It can also act synergistically with conventional antibiotics, enhancing their efficacy. [1, 8]

The primary mechanism of Sophoraflavanone G's antibacterial effect is the disruption of the bacterial cell membrane's integrity. [6]

| Microorganism | Activity | Method | MIC / MBC | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) (21 strains) | Inhibition | Broth microdilution | 3.13-6.25 µg/mL | [1] |

| Methicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates) | Inhibition | Checkerboard assay | 0.5-8 µg/mL | [7] |

| Staphylococcus aureus | Synergism with gentamicin (B1671437) | Broth dilution | 4-fold decrease in gentamicin MIC with 0.03 µg/mL SFG | [8] |

| Mutans streptococci (16 strains) | Bactericidal | Broth microdilution | 0.5-4 µg/mL | [18] |

| Listeria monocytogenes | Inhibition | Not Specified | 0.98 µg/mL | [11] |

| Pseudomonas aeruginosa | No inhibition | Not Specified | >1000 µg/mL | [11] |

Experimental Protocols

This section provides an overview of the standard methodologies employed in the pharmacological evaluation of compounds like Sophoraflavanone G. These protocols can be adapted for the investigation of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Figure 3: General workflow for an MTT assay.

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound or G in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a 10% SDS in 0.01 M HCl solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to assess the activation (phosphorylation) or expression levels of proteins in signaling pathways.

Figure 4: General workflow for Western blot analysis.

-

Cell Treatment and Lysis: Treat cells as required for the experiment. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Quantify the protein concentration in the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-p65, anti-p-ERK, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

The pharmacological properties of this compound remain a largely unexplored area of research. The existing scientific literature is heavily skewed towards the investigation of its analogue, Sophoraflavanone G. While the extensive data on Sophoraflavanone G's anti-inflammatory, anticancer, and antimicrobial activities provide a strong rationale for investigating this compound, direct experimental evidence is critically needed.

Future research should prioritize:

-

Isolation and Purification: Establishing robust methods for the isolation and purification of this compound in sufficient quantities for pharmacological studies.

-

In Vitro Screening: Conducting comprehensive in vitro screening of this compound to determine its cytotoxic, anti-inflammatory, and antimicrobial activities, including the determination of IC50 and MIC values.

-

Mechanistic Studies: Elucidating the molecular mechanisms of action of this compound, with a focus on its effects on key signaling pathways.

-

Comparative Studies: Performing head-to-head comparative studies of this compound and Sophoraflavanone G to understand the structure-activity relationships and the influence of their structural differences on their biological effects.

By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel therapeutic agents.

References

- 1. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model [mdpi.com]

- 3. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Exploration of the Pharmacological Activities, Mechanisms of Action, and Experimental Methodologies of a Promising Class of Natural Compounds.

Introduction

Sophoraflavanones, a class of prenylated flavonoids predominantly isolated from the genus Sophora, have garnered significant scientific attention for their diverse and potent pharmacological activities. These natural compounds exhibit a broad spectrum of effects, including anti-inflammatory, anticancer, and antimicrobial properties, making them promising candidates for novel drug development. This technical guide provides a comprehensive overview of Sophoraflavanone I and its more extensively studied analogue, Sophoraflavanone G (SG), along with other related flavonoid compounds. The document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into their mechanisms of action, quantitative biological data, and the experimental protocols utilized for their evaluation.

While this compound has been identified as a natural compound isolated from the roots of Sophora moorcroftiana, the available scientific literature is limited regarding its specific biological activities and mechanisms of action.[] In contrast, Sophoraflavanone G (SG) has been the subject of numerous studies, providing a wealth of information that can serve as a valuable proxy for understanding the potential of this class of compounds. This guide will primarily focus on the data available for SG and related flavonoids, with the understanding that these findings may provide a foundational framework for future investigations into this compound.

Chemical Structures

This compound and Sophoraflavanone G are both classified as lavandulyl flavanones. The core structure is a flavanone (B1672756) skeleton with a lavandulyl group attached.

This compound:

-

Molecular Formula: C39H38O9

-

Molecular Weight: 650.72 g/mol

-

CAS Number: 136997-69-8[]

Sophoraflavanone G (SG):

-

Molecular Formula: C25H28O6

-

Molecular Weight: 424.49 g/mol

-

CAS Number: 97938-30-2

-

IUPAC Name: (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-chromen-4-one[2]

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities of Sophoraflavanone G and related flavonoid compounds. These values, primarily presented as IC50 (half-maximal inhibitory concentration) or MBC (minimum bactericidal concentration), provide a comparative measure of their potency in various experimental models.

Table 1: Anticancer Activity of Sophoraflavanone G and Kurarinone (B208610)

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| Sophoraflavanone G | Triple-Negative Breast Cancer (TNBC) cells (BT-549, MDA-MB-231) | Cell Proliferation (CCK-8, EdU, Colony Formation) | Not specified, but confirmed inhibition | [3] |

| Kurarinone | Small Cell Lung Carcinoma (SCLC) cells (H1688) | Cell Viability (MTT) | 12.5 ± 4.7 µM | [4] |

| Kurarinone | Small Cell Lung Carcinoma (SCLC) cells (H146) | Cell Viability (MTT) | 30.4 ± 5.1 µM | [4] |

| Kurarinone | Human Bronchial Epithelial cells (BEAS-2B) | Cell Viability (MTT) | 55.8 ± 4.9 µM | [4] |

| Kurarinone | Various Cancer Cell Lines | In vitro anticancer studies | 2 - 62 µM | [5][6] |

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Sophoraflavanone G and Related Flavonoids

| Compound | Target/Assay | IC50 Value | Reference |

| Sophoraflavanone G | Prostaglandin E2 (PGE2) production (LPS-treated RAW 264.7 cells) | 1 - 50 µM | [7] |

| Kuraridin | Tyrosinase (monophenolase activity) | 0.16 µM | |

| Kuraridin | Tyrosinase (diphenolase activity) | 0.04 µM | [8] |

| Kurarinone | T-type Calcium Channels (Cav3.2) | 1.1 ± 0.3 μM | [9] |

| Kurarinone | Dopamine D1A Receptor (antagonist) | 42.1 ± 0.35 μM | [10] |

| Kurarinone | Dopamine D2L Receptor (agonist) | 22.4 ± 3.46 μM (EC50) | [10] |

| Kurarinone | Dopamine D4 Receptor (agonist) | 71.3 ± 4.94 μM (EC50) | [10] |

| Kurarinone | hMAO-A | 186 ± 6.17 μM | [10] |

| Kurarinone | hMAO-B | 198 ± 12.66 μM | [10] |

Table 3: Antimicrobial Activity of Sophoraflavanone G

| Compound | Organism | Metric | Concentration | Reference |

| Sophoraflavanone G | Methicillin-resistant Staphylococcus aureus (MRSA) (21 strains) | Growth inhibition | 3.13 - 6.25 µg/mL | [11] |

| Sophoraflavanone G | Mutans streptococci (16 strains) | MBC | 0.5 - 4 µg/mL | [12] |

| Sophoraflavanone G | Staphylococcus aureus (in combination with gentamycin) | MIC of gentamycin reduced 4-fold | 0.03 µg/mL |

Signaling Pathways and Mechanisms of Action

Sophoraflavanone G and related flavonoids exert their biological effects through the modulation of multiple key signaling pathways. Understanding these pathways is crucial for elucidating their therapeutic potential and for the rational design of future drug candidates.

Anti-inflammatory Signaling Pathways

Sophoraflavanone G has been shown to suppress inflammatory responses by targeting several critical signaling cascades.

Caption: Anti-inflammatory signaling pathways modulated by Sophoraflavanone G.

Anticancer Signaling Pathways

Sophoraflavanone G has demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines, primarily through the modulation of the EGFR/PI3K/Akt and MAPK pathways.

Caption: Anticancer signaling pathways modulated by Sophoraflavanone G.

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for evaluating the biological activities of Sophoraflavanone G and related flavonoids.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of the compounds on cancer cells.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the flavonoid compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. Cell Counting Kit-8 (CCK-8) Assay:

-